

physicochemical properties of 2,4,6-trichlorophenoxyacetic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,4,6-Trichlorophenoxyacetic acid*

Cat. No.: *B167008*

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **2,4,6-Trichlorophenoxyacetic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichlorophenoxyacetic acid is a chlorinated derivative of phenoxyacetic acid.^[1] It belongs to the family of phenoxy herbicides, which are known for their use as plant growth regulators.^[1] This technical guide provides a comprehensive overview of the core physicochemical properties of **2,4,6-trichlorophenoxyacetic acid**, detailed experimental methodologies for their determination, and relevant biological pathway information.

Chemical Identity and Structure

- IUPAC Name: 2-(2,4,6-trichlorophenoxy)acetic acid^[2]
- CAS Number: 575-89-3^{[3][4]}
- Molecular Formula: C₈H₅Cl₃O₃
- Synonyms: (2,4,6-Trichlorophenoxy)acetic acid^[2]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of **2,4,6-trichlorophenoxyacetic acid**.

Property	Value	Source(s)
Molecular Weight	255.48 g/mol	[4]
	255.5 g/mol	[2]
Appearance	White to Off-White Solid	[3][5]
Melting Point	131°C	[3]
Boiling Point	230°C	[3]
Water Solubility	247.8 mg/L (at 25°C)	[5]
Solubility in Organic Solvents	Slightly soluble in Chloroform and Methanol	[3][5]
pKa	2.87 ± 0.10 (Predicted)	[5]
Flash Point	79°C	[3]

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties are outlined below.

Determination of Melting Point

The melting point of **2,4,6-trichlorophenoxyacetic acid** can be determined using the capillary melting point method.

- Apparatus: Melting point apparatus, capillary tubes, thermometer.
- Procedure:
 - A small, dry sample of **2,4,6-trichlorophenoxyacetic acid** is finely powdered and packed into a capillary tube to a height of 2-3 mm.

- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a steady rate of 1-2°C per minute.
- The temperature at which the substance first begins to melt (the point of initial liquefaction) and the temperature at which the substance is completely molten are recorded. The range between these two temperatures is the melting point range.

Determination of Boiling Point

The boiling point can be determined using a distillation method or a micro-boiling point method.

- Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.
- Procedure (Distillation):
 - A sample of the compound is placed in the distillation flask.
 - The apparatus is assembled for simple distillation.
 - The sample is heated, and the vapor is allowed to rise and condense in the condenser.
 - The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point.

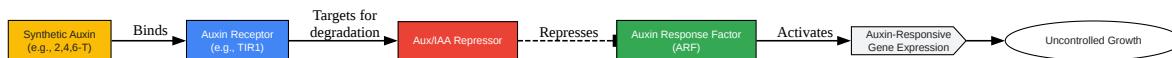
Determination of Water Solubility

The shake-flask method is a common technique for determining the water solubility of a substance.

- Apparatus: Erlenmeyer flasks with stoppers, mechanical shaker, constant temperature bath, analytical balance, centrifuge, analytical instrumentation (e.g., HPLC, UV-Vis spectrophotometer).
- Procedure:
 - An excess amount of **2,4,6-trichlorophenoxyacetic acid** is added to a known volume of distilled water in an Erlenmeyer flask.

- The flask is sealed and placed in a mechanical shaker within a constant temperature bath (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The suspension is then centrifuged to separate the undissolved solid.
- The concentration of **2,4,6-trichlorophenoxyacetic acid** in the clear aqueous phase is determined using a suitable analytical technique.

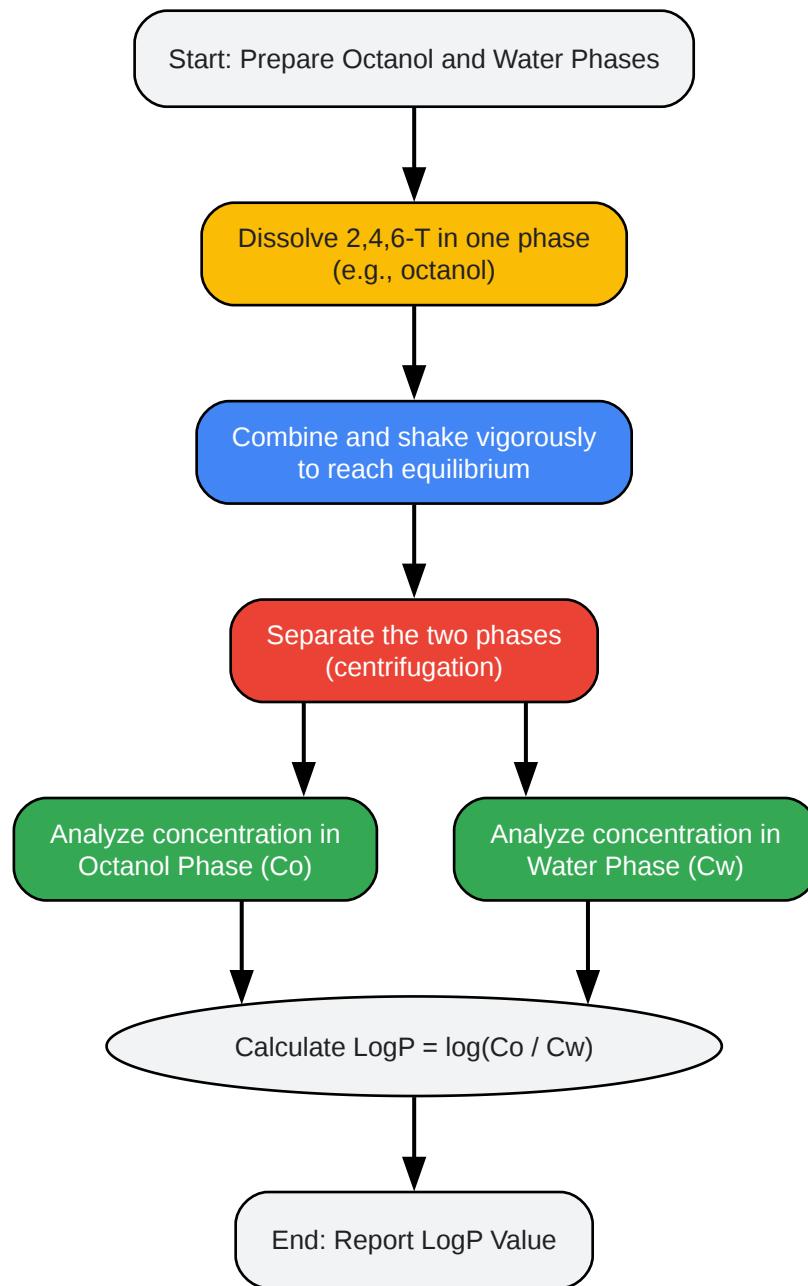
Determination of pKa


The acid dissociation constant (pKa) can be determined by potentiometric titration.

- Apparatus: pH meter, burette, beaker, magnetic stirrer.
- Procedure:
 - A known amount of **2,4,6-trichlorophenoxyacetic acid** is dissolved in a suitable solvent (e.g., a water-methanol mixture).
 - The solution is titrated with a standard solution of a strong base (e.g., NaOH).
 - The pH of the solution is measured after each addition of the titrant.
 - A titration curve is constructed by plotting the pH versus the volume of titrant added.
 - The pKa is the pH at the half-equivalence point.

Biological Activity and Signaling

While specific signaling pathways for **2,4,6-trichlorophenoxyacetic acid** are not extensively documented, its structural similarity to other chlorophenoxyacetic acids like 2,4-D and 2,4,5-T suggests it likely acts as a synthetic auxin.^{[6][7]} Synthetic auxins mimic the effects of the natural plant hormone auxin, leading to uncontrolled growth and eventually death in susceptible plants.


The diagram below illustrates the generalized signaling pathway for auxin-like herbicides.

[Click to download full resolution via product page](#)

Caption: Generalized Auxin Herbicide Signaling Pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the determination of the octanol-water partition coefficient (LogP), a critical parameter for assessing the environmental fate and biological activity of a compound.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4,6-TRICHLOROPHENOXYACETIC ACID | 575-89-3 [chemicalbook.com]
- 2. 2,4,6-Trichlorophenoxyacetic acid | C8H5Cl3O3 | CID 11331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 575-89-3 CAS MSDS (2,4,6-TRICHLOROPHENOXYACETIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 2,4,5-trichlorophenoxyacetic acid [sitem.herts.ac.uk]
- 7. deq.mt.gov [deq.mt.gov]
- To cite this document: BenchChem. [physicochemical properties of 2,4,6-trichlorophenoxyacetic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167008#physicochemical-properties-of-2-4-6-trichlorophenoxyacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com